1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL
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Overview
Description
1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL is a chemical compound with the molecular formula C9H10N2O3. It is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to an indane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL typically involves the nitration of 1-Amino-2,3-dihydro-1H-inden-2-OL. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,2-diamino-2,3-dihydro-1H-inden-2-OL.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-2,3-dihydro-1H-inden-2-OL: Lacks the nitro group, making it less reactive in redox reactions.
6-Nitro-2,3-dihydro-1H-inden-2-OL: Lacks the amino group, reducing its ability to form hydrogen bonds.
1-Amino-6-nitro-2,3-dihydro-1H-inden-1-OL: Similar structure but with the hydroxyl group at a different position, affecting its reactivity
Uniqueness: 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-amino-6-nitro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10N2O3/c10-9-7-4-6(11(13)14)2-1-5(7)3-8(9)12/h1-2,4,8-9,12H,3,10H2 |
InChI Key |
CZIPZPAAIMGXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N)O |
Origin of Product |
United States |
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